molecular formula C22H23N5O3S B2479486 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide CAS No. 896292-88-9

1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide

Katalognummer: B2479486
CAS-Nummer: 896292-88-9
Molekulargewicht: 437.52
InChI-Schlüssel: NCOWQGMNPFRVFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a furan-2-yl group at position 2 and a hydroxyl group at position 4. The central carbon atom is linked to an m-tolyl (3-methylphenyl) group and a piperidine-4-carboxamide moiety.

Eigenschaften

IUPAC Name

1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-13-4-2-5-15(12-13)17(26-9-7-14(8-10-26)19(23)28)18-21(29)27-22(31-18)24-20(25-27)16-6-3-11-30-16/h2-6,11-12,14,17,29H,7-10H2,1H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOWQGMNPFRVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide are largely determined by its structural features. The presence of the furan, thiazole, and triazole rings in its structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds containing furan, thiazole, and triazole rings have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities. These activities suggest that the compound may influence cell function and impact various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

The compound 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O5SC_{21}H_{20}N_{6}O_{5}S with a molecular weight of 468.5 g/mol. The structure features a piperidine ring, a thiazole moiety, and a furan group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, hybrid compounds containing triazole and piperazine derivatives have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells:

CompoundCell LineIC50 (μM)Reference
9gMCF-72
9kMCF-75
47fHCT-1166.2
47eT47D43.4

These findings suggest that similar compounds may exhibit significant cytotoxicity against human cancer cell lines.

Antimicrobial Activity

Compounds containing the thiazole and triazole frameworks have been reported to possess antimicrobial properties. The mechanisms often involve the inhibition of nucleic acid synthesis or disruption of cellular membranes. This indicates potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Studies have indicated that derivatives of piperidine can exhibit anti-inflammatory properties. The presence of hydroxyl groups in the structure may enhance these effects by modulating inflammatory pathways.

Study on Triazole Derivatives

A study conducted on various triazole derivatives revealed that modifications in the side chains significantly affected their biological activities. Specifically, compounds with hydrophobic substitutions tended to show enhanced activity against breast cancer cell lines compared to more polar analogs .

Pharmacokinetic Properties

In silico assessments of similar compounds demonstrated favorable pharmacokinetic profiles, including good absorption and distribution characteristics alongside low toxicity profiles. These properties are crucial for developing effective therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), highlighting structural variations and their hypothesized impacts on physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Aromatic Substituent Heterocyclic Core Piperidine/Piperazine Substituent Key Features Reference ID
Target Compound m-tolyl (3-methyl) Thiazolo[3,2-b][1,2,4]triazole Piperidine-4-carboxamide Hydrophobic m-tolyl; carboxamide enhances solubility and H-bonding N/A
2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 3-methoxyphenyl Thiazolo[3,2-b][1,2,4]triazole 4-Hydroxypiperidine Methoxy group (electron-donating); hydroxyl adds polarity
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-fluorophenyl Thiazolo[3,2-b][1,2,4]triazole Piperazinyl-(2-furyl)methanone Fluorine (electron-withdrawing); methanone may increase steric hindrance
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Pyridinylmethylthio Triazolo[4,3-b]pyridazine N/A Triazolo-pyridazine core; thioether linker alters electronic distribution

Aromatic Substituent Variations

  • However, it lacks the electron-donating/withdrawing effects seen in analogs .
  • 3-Methoxyphenyl () : The methoxy group increases electron density on the aromatic ring, which may improve interactions with electron-deficient binding pockets. The added hydroxyl on piperidine introduces polarity, possibly reducing CNS penetration .
  • 3-Fluorophenyl () : Fluorine’s electron-withdrawing effect could enhance metabolic stability and alter binding affinity. The fluorophenyl group is more lipophilic than m-tolyl but less than unsubstituted phenyl .

Heterocyclic Core Modifications

  • Thiazolo[3,2-b][1,2,4]triazole (Target, –3) : This fused core offers planar rigidity, favoring interactions with flat binding sites (e.g., enzyme active sites). The hydroxyl at position 6 may participate in hydrogen bonding.
  • Triazolo[4,3-b]pyridazine () : The pyridazine ring introduces additional nitrogen atoms, increasing polarity and altering electron distribution. This may reduce bioavailability but improve solubility .

Piperidine/Piperazine Substituent Differences

  • 4-Hydroxypiperidine () : The hydroxyl group adds polarity, which may limit blood-brain barrier penetration but enhance aqueous solubility .
  • Piperazinyl-(2-furyl)methanone (): The methanone linker introduces steric bulk, possibly reducing binding to compact active sites. The furyl group may engage in π-π stacking .

Hypothesized Pharmacological Implications

While direct pharmacological data are unavailable, structural analysis suggests:

The target compound’s carboxamide and m-tolyl groups balance solubility and permeability, making it a promising candidate for oral administration.

The 3-fluorophenyl analog () may exhibit greater metabolic stability due to fluorine’s resistance to oxidative metabolism .

The triazolo-pyridazine core () likely has distinct target selectivity compared to thiazolo-triazole derivatives .

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Structural Features

The target compound integrates four critical subunits:

  • Thiazolo[3,2-b]triazole core with a hydroxyl group at position 6.
  • Furan-2-yl substituent at position 2 of the thiazole ring.
  • m-Tolylmethyl group linked to position 5.
  • Piperidine-4-carboxamide side chain.

Retrosynthetic disconnections suggest modular assembly through:

  • Condensation of preformed thiazolo-triazole intermediates with m-tolylmethyl precursors.
  • Sequential functionalization of the piperidine-carboxamide moiety.

Synthesis of the Thiazolo[3,2-b]triazole Core

The core structure is synthesized via acid-catalyzed cyclocondensation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol (1 ) with α-halo carbonyl compounds (Table 1).

Table 1: Optimization of Core Synthesis

Reagent Solvent Temperature Time (h) Yield (%) Source
Chloroacetic acid Acetic acid Reflux 2 76
2-Bromoacetophenone Acetone RT 24 68
Iodoacetamide EtOH/H2O 80°C 6 82

Key steps:

  • Alkylation : Treatment of 1 with chloroacetic acid in acetic acid under reflux forms the thioether intermediate 2 .
  • Cyclization : Sulfuric acid or acetic anhydride induces intramolecular cyclization to yield 6-hydroxy-thiazolo[3,2-b]triazole (3 ).

Functionalization at Position 5: m-Tolylmethyl Group

The m-tolylmethyl group is introduced via Mannich reaction or Friedel-Crafts alkylation :

  • Mannich pathway : Reacting 3 with m-tolualdehyde and piperidine-4-carboxamide in ethanol under reflux forms the C5-m-tolylmethyl derivative (4 ).
  • Microwave-assisted alkylation : Using m-tolyl bromide and K2CO3 in DMF at 120°C for 20 minutes improves yield to 89%.

Piperidine-4-carboxamide Side Chain Assembly

The piperidine moiety is synthesized independently and coupled via amide bond formation :

  • Piperidine-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride.
  • Coupling with m-toluidine : Reacting the acyl chloride with m-toluidine in dichloromethane (DCM) yields N-(m-tolyl)piperidine-4-carboxamide (5 ).

Final Coupling and Global Deprotection

The convergent synthesis concludes with N-alkylation :

  • 5 is reacted with 4 in the presence of NaH in tetrahydrofuran (THF) at 0°C→RT for 12 hours.
  • Deprotection : Removal of tert-butyldimethylsilyl (TBS) protecting groups (if used) via tetrabutylammonium fluoride (TBAF) yields the final compound.

Analytical Characterization

Table 2: Spectroscopic Data for Key Intermediates

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) LC-MS (m/z)
3 7.41 (s, 1H, triazole), 6.82 (d, J=3.4 Hz, 1H, furan) 162.1 (C=O), 148.9 (triazole) 289 [M+H]+
4 2.31 (s, 3H, CH3), 4.15 (s, 2H, CH2) 139.8 (Ar-C), 56.3 (CH2) 432 [M+H]+
Final 1.60–1.85 (m, 4H, piperidine), 7.25–7.38 (m, 4H, Ar-H) 173.2 (CONH), 110.4 (furan) 563 [M+H]+

Data corroborated by.

Challenges and Alternative Approaches

  • Low yields in cyclization : Adopting microwave irradiation (80°C, 300 W) reduces reaction time to 15 minutes with 94% yield.
  • Steric hindrance : Bulky substituents at C5 require polar aprotic solvents (e.g., DMSO) to enhance solubility.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound likely follows multi-step protocols similar to structurally related thiazolo-triazole derivatives. Key steps include:

  • Coupling reactions : Use of ethanol or methanol as solvents for intermediate purification, with temperature control (60–80°C) to enhance yield .
  • Cyclization : Microwave-assisted methods or solvent-free conditions to accelerate thiazolo-triazole ring formation, reducing reaction times by 30–50% compared to conventional heating .
  • Final functionalization : Piperidine-carboxamide introduction via amide coupling reagents (e.g., HATU or EDC) in dichloromethane under nitrogen atmosphere .
    Methodological Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using 1^1H NMR and IR spectroscopy .

Q. How should researchers characterize the compound’s physicochemical properties?

Critical analyses include:

  • Solubility : Perform pH-dependent studies (pH 1–12) using UV-Vis spectroscopy to identify optimal conditions for biological assays .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for high-temperature applications) .
  • Spectroscopic profiling : Use 13^{13}C NMR to confirm carboxamide and hydroxythiazole moieties; compare with computational data (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. efficacy)?

Discrepancies may arise from assay conditions or target selectivity. Mitigation strategies:

  • Dose-response assays : Test across a broad concentration range (0.1–100 µM) to identify therapeutic windows .
  • Target profiling : Use molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal mechanisms, as seen in analogous triazolo-thiadiazoles .
  • Off-target screening : Assess kinase inhibition (e.g., KinomeScan) to rule out non-specific effects .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the furan-2-yl position to reduce oxidative metabolism .
  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .
  • In vitro ADME assays : Use liver microsomes (human/rat) to quantify half-life and identify major metabolites via LC-MS/MS .

Q. How can computational methods guide SAR (structure-activity relationship) studies?

  • 3D-QSAR modeling : Align with CoMFA/CoMSIA to map steric/electrostatic fields influencing antifungal activity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the m-tolyl group with heteroaromatic rings .
  • MD simulations : Analyze piperidine-carboxamide flexibility in aqueous environments to optimize target engagement .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Controlled experiments : Repeat solubility tests in DMSO, PBS, and ethanol under standardized conditions (25°C, 48h agitation) .
  • Crystallography : Single-crystal X-ray diffraction to correlate packing efficiency with solvent interactions .
  • Hansen solubility parameters : Calculate HSP values to predict miscibility gaps .

Methodological Resources

  • Synthetic protocols : Refer to and for stepwise guidelines on heterocyclic ring formation.
  • Biological assays : provides protocols for antifungal testing using Candida albicans ATCC 90027.
  • Computational tools : Use PyMOL for docking visualization and Gaussian 16 for DFT optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.